4-Aminofuran-3-ol
Description
Historical Context and Evolution of Furan (B31954) Heterocycle Chemistry
The journey into heterocyclic chemistry began in the early 19th century, with the furan family playing a foundational role. numberanalytics.com The term "furan" is derived from the Latin word furfur, meaning bran, from which the first furan derivative, furfural (B47365), can be produced. wikipedia.orgatamanchemicals.com In 1780, Carl Wilhelm Scheele described the first furan derivative, 2-furoic acid. wikipedia.orgatamanchemicals.com This was followed by Johann Wolfgang Döbereiner's report on furfural in 1831, which was later characterized by John Stenhouse. wikipedia.orgatamanchemicals.com
The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.orgwikidoc.org Early methods for synthesizing furans, which are still considered classic routes, include the Feist–Benary synthesis and the Paal–Knorr synthesis, the latter involving the reaction of 1,4-diketones with phosphorus pentoxide. wikipedia.orgwikidoc.org Industrially, furan is produced via methods like the palladium-catalyzed decarbonylation of furfural. wikipedia.org The recognition of furan's aromatic character, where one of the oxygen's lone pairs of electrons is delocalized into the ring, was a significant step in understanding its reactivity, which is notably different from typical heterocyclic ethers like tetrahydrofuran (B95107). wikidoc.org
Structural Classification and Regioisomeric Considerations of Aminofuranols
Aminofuranols are furan derivatives substituted with both an amino (-NH₂) and a hydroxyl (-OH) group. The classification of these compounds is determined by the relative positions of these substituents on the furan ring, leading to various regioisomers. The furan ring has four carbon atoms where substitution can occur (positions 2, 3, 4, and 5).
For a disubstituted furan with amino and hydroxyl groups, numerous regioisomers are possible. The specific compound of interest, 4-Aminofuran-3-ol, places the hydroxyl group at position 3 and the amino group at position 4. Understanding this regioisomerism is critical as the position of the functional groups profoundly influences the molecule's chemical properties, reactivity, and potential biological activity. Different isomers will exhibit distinct electronic effects and steric environments, leading to different outcomes in chemical reactions and biological interactions.
Interactive Table: Possible Regioisomers of Aminofuranol
| Isomer Name | Position of -OH | Position of -NH₂ |
| 2-Amino-3-furanol | 3 | 2 |
| 2-Amino-4-furanol | 4 | 2 |
| 2-Amino-5-furanol | 5 | 2 |
| 3-Amino-2-furanol | 2 | 3 |
| This compound | 3 | 4 |
| 5-Amino-2-furanol | 2 | 5 |
| 5-Amino-3-furanol | 3 | 5 |
Note: This table lists plausible regioisomers based on the furan structure.
Significance of Furanol Frameworks in Advanced Chemical Synthesis
Furanol and related furanone frameworks are highly valued scaffolds in modern organic synthesis due to their prevalence in natural products and their utility as versatile building blocks for more complex molecules. acs.orgresearchgate.net The furan ring system is a key component in a wide array of biologically active compounds, including antibiotics and anti-inflammatory agents. nih.gov
Optically active butenolides (furanones) and related structures are crucial chiral building blocks for synthesizing diverse and complex biologically active compounds. acs.org The functional groups on the furan ring allow for a multitude of chemical transformations. For example, furan rings can act as dienes in Diels-Alder reactions, and their substituents can be modified to build intricate molecular architectures. wikidoc.org The furan scaffold is found in important natural products and pharmaceuticals, such as the anti-HIV drug Darunavir, which contains a furo[2,3-b]furanol skeleton. mdpi.com The development of synthetic methods to create substituted furans, including aminofurans, is an active area of research, driven by the need for novel compounds in medicinal chemistry and materials science. google.comacs.org
Focus on: this compound
While the broader class of aminofuranols is significant, specific scientific literature and detailed research findings on this compound are limited. However, its basic properties and potential synthetic routes can be discussed based on general principles of organic chemistry.
Chemical Properties
The properties of this compound are dictated by its furan core and the attached amino and hydroxyl functional groups.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅NO₂ evitachem.com |
| CAS Number | 149193-97-5 |
| Molecular Weight | 103.12 g/mol nih.gov |
Note: Data is based on available chemical database information, which may be calculated.
Research Findings and Synthesis
Specific, peer-reviewed research detailing the synthesis and applications of this compound is not widely available. However, general synthetic strategies for aminofurans can provide insight into its potential preparation.
Potential synthetic approaches could include:
Direct Amination of a Furanol Precursor: Introducing an amino group onto a pre-existing 3-furanol (B3050859) ring.
Multicomponent Reactions: Designing a reaction that brings together smaller molecules to construct the substituted furan ring in a single step. evitachem.com
Modification of Precursors: Syntheses of related structures, such as 4-aminobut-2-enolides, sometimes proceed from tetronic acid derivatives reacted with amines, suggesting pathways that could potentially be adapted. google.com
The synthesis of substituted aminofurans often involves multi-step processes which can suffer from low yields or require the use of costly or hazardous reagents. google.comgoogle.com For instance, some methods for preparing aminofurans involve a Curtius rearrangement, which uses potentially explosive organic azides, making it unsuitable for industrial-scale production. google.com The development of efficient and economical routes to specific aminofuran regioisomers remains a challenge in synthetic chemistry.
Structure
3D Structure
Properties
CAS No. |
149193-97-5 |
|---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
4-aminofuran-3-ol |
InChI |
InChI=1S/C4H5NO2/c5-3-1-7-2-4(3)6/h1-2,6H,5H2 |
InChI Key |
XJTFRJNFFXNCJF-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CO1)O)N |
Canonical SMILES |
C1=C(C(=CO1)O)N |
Synonyms |
3-Furanol, 4-amino- |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminofuran 3 Ol and Analogous Aminofuranol Structures
Foundational Synthetic Pathways
Traditional methods for synthesizing aminofuranols often involve the stepwise construction of the furan (B31954) ring or the chemical modification of existing furanone or halogenated furan precursors. These foundational strategies, while sometimes less efficient than modern approaches, have established the fundamental chemistry for accessing these heterocyclic systems.
Direct Amination Approaches to Furan Ring Systems
The direct introduction of an amino group onto a furan ring is a conceptually simple yet often practically difficult method. The aromatic nature of the furan ring and its propensity for ring-opening under harsh reaction conditions can impede direct functionalization. A more prevalent strategy involves the reductive amination of furan-based aldehydes and ketones. For instance, furfural (B47365) can be transformed into various furan-derived amines using a ruthenium-based catalyst. This process typically involves the reaction of the furan substrate with an amine source, such as ammonia, under a hydrogen atmosphere in the presence of a metal catalyst. While this approach is effective for producing aminomethylfurans, the direct placement of an amino group onto the furan nucleus, particularly in proximity to a hydroxyl group, is less established and generally requires specifically activated substrates or advanced catalytic systems.
Reactions Involving Halogenated Furan Precursors and Amine Nucleophiles
A reliable and widely employed method for introducing amine functionalities onto a furan ring is through the nucleophilic substitution of halogenated furan precursors. Halogen atoms, such as bromine or chlorine, positioned at strategic locations on the furan ring serve as effective leaving groups, enabling their displacement by a diverse array of amine nucleophiles.
A pertinent illustration of this strategy is the synthesis of substituted 4-amino-5-hydroxy-2(5H)-furanones. This has been effectively demonstrated through a solid-phase synthesis approach where halogenated 5-hydroxy-Δ²-butenolide building blocks are immobilized on a resin support. These resin-bound intermediates can then be treated with a variety of amines, leading to the formation of 4-amino-5-hydroxy-butenolides following cleavage from the solid support. In particular, 4-bromo-5-hydroxy furanone has been identified as a valuable precursor for the synthesis of 4-amino-5-hydroxy-2(5H)-furanones. This methodology underscores the utility of halogenated furanones as adaptable intermediates for the preparation of aminofuranol analogs.
The reactivity of the halogenated precursor is a critical parameter in these reactions. For example, mucobromic acid, a dihalogenated furanone, is known to be highly reactive and can sometimes lead to the formation of bis-substituted products. In contrast, 4-bromo-5-hydroxy furanone generally provides better selectivity for the desired mono-amination at the 4-position.
Transformations Derived from Tetronate and Related Furanone Esters
Tetronic acids, which are 4-hydroxy-2(5H)-furanones, and their derivatives are significant precursors in the synthesis of a wide range of heterocyclic compounds. Their structural resemblance to 4-Aminofuran-3-ol makes them attractive starting materials for its synthesis. The chemistry of tetronic acids is well-developed, and they are known to undergo a variety of chemical transformations at the C4 position. Although the direct amination of the C4-hydroxyl group is not a conventional transformation, it is conceivable that derivatization of this hydroxyl group into a more effective leaving group could facilitate a subsequent nucleophilic substitution reaction with an amine.
Furthermore, 2(5H)-furanones can be prepared from readily available starting materials such as furfural. For example, furfural can be oxidized to 2[5H]-furanone, which can then serve as a substrate for reactions with various nitrogen nucleophiles. While this particular reaction sequence may lead to different substitution patterns, it exemplifies the broader principle of utilizing furanone scaffolds as building blocks for more complex heterocyclic systems, including those bearing both amino and hydroxyl functionalities.
Advanced and Multicomponent Synthesis Strategies
Contemporary synthetic organic chemistry has increasingly focused on the development of more efficient and atom-economical synthetic methods. Advanced strategies for the synthesis of aminofurans, such as one-pot multicomponent reactions, provide considerable advantages in terms of operational simplicity, molecular diversity, and reaction time.
One-Pot Multicomponent Cyclization Reactions for Aminofurans
Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecular architectures from simple starting materials in a single, continuous operation. Several MCRs have been successfully developed for the synthesis of highly functionalized aminofurans. These reactions typically proceed through the in-situ generation of reactive intermediates that subsequently undergo cyclization to afford the furan ring system.
One notable example is the three-component condensation of 2-unsubstituted imidazole (B134444) N-oxides, arylglyoxals, and β-ketonitriles, which yields 2-aminofurans. Although this method does not directly produce this compound, it showcases the efficacy of MCRs in assembling the core aminofuran structure. Another innovative approach involves the reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes, and methylene (B1212753) active nitriles to generate 2-aminofuran derivatives.
Copper(I) catalysts have proven to be particularly effective in facilitating the synthesis of aminofurans via multicomponent reactions. A prominent example is the one-pot, three-component reaction of 2-ketoaldehydes, secondary amines, and terminal alkynes to produce 3-aminofurans. This transformation proceeds with high efficiency in the presence of a simple and cost-effective copper(I) iodide (CuI) catalyst. The reaction mechanism is thought to involve a tandem A³-coupling (alkyne-aldehyde-amine coupling) followed by an intramolecular cyclization.
The use of ionic liquids, such as [bmim][PF6], as the reaction medium can further improve the efficiency of the reaction and allow for the recycling of the copper catalyst. This methodology provides a versatile and more environmentally benign pathway to a broad spectrum of substituted 3-aminofurans. While this method directly affords 3-aminofurans, strategic modifications to the starting materials or subsequent functional group interconversions could potentially be explored to access other substitution patterns, including the desired 4-amino-3-hydroxy motif.
The table below summarizes the key aspects of the copper(I)-catalyzed synthesis of 3-aminofurans.
| Parameter | Description |
| Reaction Type | One-pot, three-component reaction |
| Starting Materials | 2-Ketoaldehydes, Secondary amines, Terminal alkynes |
| Catalyst | Copper(I) iodide (CuI) |
| Reaction Medium | Ionic liquids (e.g., [bmim][PF6]) or other suitable organic solvents |
| Key Intermediates | Propargylamines formed via A³-coupling |
| Final Product | Substituted 3-aminofurans |
| Advantages | High efficiency, operational simplicity, use of readily available starting materials, and potential for catalyst recycling |
Calcium-Catalyzed Protocols for Substituted Aminofurans
Calcium catalysis has emerged as a cost-effective and environmentally benign alternative to transition-metal-catalyzed reactions. A notable example is the one-pot, three-component synthesis of 3-aminofurans. rsc.org This solvent-free cascade reaction utilizes a calcium catalyst to facilitate a formal [3+2] annulation of in situ generated C,N-diacyliminium ions with phenolic nucleophiles. The reaction proceeds with good yields and accommodates a broad diversity of substrates.
The key intermediate, a C,N-diacyliminium ion, is formed from the reaction of glyoxal (B1671930) and a lactam. This electrophilic species then reacts with a phenolic nucleophile in the presence of the calcium catalyst to construct the furan ring. While this method produces 3-aminofurans rather than the target this compound, it demonstrates the utility of calcium catalysis in the formation of aminofuran scaffolds.
Table 1: Calcium-Catalyzed Synthesis of 3-Aminofurans
| Entry | Lactam | Phenolic Nucleophile | Product | Yield (%) |
| 1 | 2-Pyrrolidinone | Phenol | 2-phenyl-2,3-dihydrofuro[3,2-c]pyrrol-4(5H)-one | 85 |
| 2 | 2-Pyrrolidinone | 4-Methoxyphenol | 2-(4-methoxyphenyl)-2,3-dihydrofuro[3,2-c]pyrrol-4(5H)-one | 82 |
| 3 | 2-Pyrrolidinone | 4-Chlorophenol | 2-(4-chlorophenyl)-2,3-dihydrofuro[3,2-c]pyrrol-4(5H)-one | 78 |
| 4 | δ-Valerolactam | Phenol | 2-phenyl-2,3,6,7-tetrahydrofuro[3,2-c]pyridin-4(5H)-one | 80 |
Tandem Cyclization and Rearrangement Reactions in Furanone Synthesis
Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient strategy for the synthesis of complex molecules from simple precursors. In the context of furan chemistry, tandem Michael addition/rearrangement/cyclization sequences have been developed for the synthesis of functionalized 3(2H)-furanones. researchgate.net While not aminofuranols, these furanone products possess a core structure that could potentially be functionalized to introduce the desired amino and hydroxyl groups.
One such protocol involves the catalyst- and solvent-controlled dimerization of aliphatic alkynones. This method provides chemo-, regio-, and stereoselective access to 3(2H)-furanones decorated with 2-exo-methylene and 4-ethenyl functionalities. The reaction proceeds through a cascade of Michael addition, rearrangement, and cyclization, highlighting the power of tandem processes in building molecular complexity.
Catalytic Oxidative Cyclizations for Substituted Furan Derivatives
Silver(I) catalysis has proven effective in mediating oxidative cyclizations to form substituted furan derivatives. A notable example is the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with 8-methylquinoline (B175542) N-oxide to yield 2-substituted furan-4-carboxamides. nih.gov This methodology offers a distinct chemoselectivity compared to other metal-catalyzed pathways.
The reaction is proposed to proceed through a mechanism where the amide and alkyne groups of a key intermediate chelate to the Ag(I) catalyst. This coordination facilitates an aldehyde attack at the Ag(I)-π-alkyne moiety, leading to the cyclized product. The reaction tolerates a range of substituents on the diynamide starting material, providing access to a variety of functionalized furan-4-carboxamides.
Table 2: Silver(I)-Catalyzed Synthesis of 2-Substituted Furan-4-carboxamides
| Entry | R (Sulfonamide) | R¹ (Alkyne) | Product | Yield (%) |
| 1 | n-Butyl | Phenyl | N-(n-butyl)-2-phenyl-N-tosylfuran-4-carboxamide | 75 |
| 2 | Isopropyl | Phenyl | N-isopropyl-2-phenyl-N-tosylfuran-4-carboxamide | 81 |
| 3 | Phenyl | 4-Methylphenyl | N,2-diphenyl-N-tosyl-5-(p-tolyl)furan-4-carboxamide | 79 |
| 4 | Methyl | n-Butyl | N-methyl-2-(n-butyl)-N-tosylfuran-4-carboxamide | 78 |
Enantioselective Synthesis of Furanones via Chiral Catalysis
The enantioselective synthesis of furanones is a significant area of research, as these chiral heterocycles are core components of many natural products. While not directly producing aminofuranols, these methods establish the stereochemistry of the furanone ring, which could be a crucial step in a multi-step synthesis of a chiral aminofuranol.
Organocatalytic strategies have been successfully employed for the enantioselective synthesis of furan atropisomers through a central-to-axial chirality conversion. bohrium.com This approach involves the oxidation of enantioenriched dihydrofuran precursors to generate axially chiral furans with high enantiopurity. The initial stereocenter in the dihydrofuran is established through an enantioselective organocatalyzed reaction.
Functional Group Interconversions Leading to Aminofuranol Scaffolds
Reductive Methodologies for Nitro and Azido (B1232118) Furan Derivatives
A common and effective strategy for the introduction of an amino group onto a furan ring is through the reduction of a corresponding nitro or azido precursor. These functional group interconversions are typically achieved through catalytic hydrogenation.
The catalytic reduction of nitrofurans to aminofurans can be accomplished using various catalytic systems, with palladium-based catalysts being particularly effective. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitroarenes to anilines and can be applied to nitro-substituted furans. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
While specific examples for the reduction of azidofurans are less common in the literature, the reduction of azides to amines is a well-established transformation in organic synthesis. Catalytic hydrogenation using catalysts such as Pd/C or platinum oxide (PtO₂) is a standard method for this conversion and is expected to be applicable to azido-substituted furan derivatives.
Rearrangement Reactions of Furan Carboxylate Precursors
A prominent strategy for the synthesis of aminofurans involves the conversion of carboxylic acid derivatives into amines through various classical rearrangement reactions. These reactions typically proceed through an isocyanate intermediate, which can then be hydrolyzed to the corresponding amine. While specific examples detailing the synthesis of this compound via these methods are not prevalent in the literature, the application of these well-established rearrangements to appropriately substituted furan carboxylate precursors provides a viable synthetic pathway.
The Curtius rearrangement is a versatile method for converting carboxylic acids to amines. nih.gov The process begins with the conversion of a carboxylic acid to an acyl azide (B81097), which upon thermal or photochemical decomposition, rearranges to an isocyanate with the loss of nitrogen gas. nih.govnih.gov This isocyanate can then be trapped with water to yield the amine. nih.gov A patent has described a method for preparing aminofurans via a Curtius rearrangement of dimethyl furan-2,4-dicarboxylate, highlighting the applicability of this reaction to furan substrates. mdpi.com The general mechanism involves the migration of the R group from the carbonyl carbon to the nitrogen atom in a concerted fashion, avoiding the formation of a nitrene intermediate. rsc.org
The Hofmann rearrangement offers another route from a primary amide to a primary amine with one fewer carbon atom. researchgate.netorganic-chemistry.org The reaction is typically carried out with bromine and a strong base, which converts the amide into an intermediate isocyanate that is subsequently hydrolyzed. organic-chemistry.orgresearchgate.net A key step involves the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen, displacing a bromide ion. google.com
The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine using hydrazoic acid under acidic conditions. mdpi.commdpi.com This reaction is closely related to the Curtius rearrangement, as it proceeds through an acyl azide intermediate that rearranges to an isocyanate. mdpi.comtaylorfrancis.com The reaction can also be applied to ketones to yield amides. mdpi.com
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. rsc.org The reaction is typically initiated by a base, which facilitates the rearrangement and elimination of a carboxylate leaving group. rsc.orgrsc.org Recent developments have shown that this rearrangement can also proceed from free hydroxamic acids. researchgate.netnih.gov
The general transformation for these rearrangement reactions can be summarized as follows:
| Rearrangement | Starting Material | Key Intermediate | Product |
| Curtius | Furan-4-carboxylic acid | Furan-4-acyl azide → Furan-4-isocyanate | 4-Aminofuran |
| Hofmann | Furan-4-carboxamide | N-bromofuran-4-carboxamide → Furan-4-isocyanate | 4-Aminofuran |
| Schmidt | Furan-4-carboxylic acid | Furan-4-acyl azide → Furan-4-isocyanate | 4-Aminofuran |
| Lossen | Furan-4-hydroxamic acid | O-activated furan-4-hydroxamic acid → Furan-4-isocyanate | 4-Aminofuran |
For the synthesis of this compound, a furan-4-carboxylate precursor bearing a protected hydroxyl group at the 3-position would be required. The choice of protecting group would be crucial to ensure compatibility with the reaction conditions of the chosen rearrangement. Subsequent deprotection would then yield the desired this compound.
Elimination Processes from Dihydrofuran Intermediates
Another synthetic approach to aminofuranols involves the construction of a saturated or partially saturated furan ring system followed by an elimination reaction to introduce the double bonds of the furan core. This strategy often begins with the synthesis of a substituted tetrahydrofuran (B95107) or dihydrofuran intermediate.
A plausible route to this compound could start from a 4-aminotetrahydrofuran-3-ol (B138653) precursor. Such precursors can be conceptualized as cyclized versions of aminated sugar derivatives. The key step in this sequence would be the dehydration of the tetrahydrofuran ring to generate the aromatic furan system. This elimination reaction would likely involve the removal of two molecules of water, or a related process if the hydroxyl groups are derivatized to better leaving groups.
Acid-catalyzed dehydration is a common method for the elimination of water from alcohols to form alkenes. In the context of a tetrahydrofuran-3,4-diol (B1268618) system (with an amino group at the 4-position), acid catalysis could protonate one of the hydroxyl groups, converting it into a good leaving group (water). Departure of the leaving group would generate a carbocation, which could then undergo elimination of a proton from an adjacent carbon to form a double bond. A subsequent elimination of the second hydroxyl group would lead to the formation of the aromatic furan ring. The conditions for such a dehydration would need to be carefully controlled to avoid undesired side reactions.
While specific literature detailing the direct dehydration of a 4-aminotetrahydrofuran-3-ol to this compound is scarce, the general principles of alcohol dehydration are well-established. The synthesis of various substituted furans often proceeds through the cyclization and dehydration of polyol precursors.
A hypothetical reaction sequence is outlined below:
| Starting Material | Reagents/Conditions | Intermediate | Product |
| 4-Aminotetrahydrofuran-3-ol | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | Dihydrofuranol intermediate | This compound |
The successful implementation of this strategy would depend on the regioselectivity of the elimination steps and the stability of the aminofuranol product under the reaction conditions.
Biomass-Derived Precursor Conversions to Aminofurans
The utilization of renewable biomass as a feedstock for the synthesis of valuable chemicals is a cornerstone of green chemistry. Furfural, a key platform chemical derived from the dehydration of pentose (B10789219) sugars found in hemicellulose, serves as a versatile precursor for a variety of furan derivatives, including aminofurans. mdpi.comresearchgate.netcardiff.ac.uk
The conversion of furfural to aminofurans is typically achieved through reductive amination. This process involves the reaction of furfural with an amine source, commonly ammonia, in the presence of a reducing agent, usually hydrogen gas, and a heterogeneous catalyst. rsc.org The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated to the corresponding amine.
A variety of catalytic systems have been developed for the reductive amination of furfural to furfurylamine (B118560). These often employ transition metals such as nickel, cobalt, palladium, or ruthenium supported on materials like alumina, silica, or carbon. rsc.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amines as byproducts. rsc.org
Recent research has focused on developing highly efficient and selective catalysts for this transformation. For instance, graphene-co-shelled cobalt nanoparticles have been shown to be effective for the reductive amination of furfural. rsc.org Similarly, nickel phyllosilicate precursors have been investigated, demonstrating that the catalyst's phase type can impact the product distribution. rsc.org Ruthenium-based catalysts have also been employed for the direct conversion of furfural to furan-derived amines. nih.gov
While the majority of research focuses on the synthesis of furfurylamine (an aminomethylfuran), these methodologies could potentially be adapted for the synthesis of aminofurans where the amino group is directly attached to the furan ring. This would require starting with a furan derivative containing a suitable precursor functional group at the desired position, which could then be converted to an amino group. Furthermore, the synthesis of aminofuranols from biomass would necessitate the introduction of a hydroxyl group onto the furan ring, either from a functionalized biomass-derived precursor or through subsequent chemical modification of an aminofuran.
The following table summarizes some of the catalytic systems used for the conversion of furfural to aminofurans:
| Catalyst | Amine Source | Reducing Agent | Key Findings | Reference |
| Pd/Al₂O₃ | Various amines | H₂ | High yields of secondary and tertiary tetrahydrofurfurylamines at mild conditions. | researchgate.net |
| Graphene-co-shelled Co nanoparticles | NH₃ | H₂ | Magnetically recoverable and reusable catalyst with excellent activity. | rsc.org |
| Nickel phyllosilicate (pecoraite) | NH₃ | H₂ | Optimal Ni⁰–Ni²⁺ equilibrium on the surface leads to high furfurylamine yield. | rsc.org |
| Ru/C | NH₃ | H₂ | Enables a one-reactor tandem synthesis of furan-derived amines from furfural. | nih.gov |
Advanced Characterization and Structural Analysis of 4 Aminofuran 3 Ol Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in the characterization of novel compounds. For 4-aminofuran-3-ol derivatives, a combination of Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy, along with mass spectrometry, offers a complete profile of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of a this compound derivative provides information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) of the furan (B31954) ring protons are particularly diagnostic. For instance, the proton at the C2 position typically appears as a singlet, while the proton at the C5 position might show coupling to substituents. The protons of the amino and hydroxyl groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the furan ring carbons are characteristic, with the oxygen-bearing carbons (C2 and C5) appearing at lower field compared to the other ring carbons. The carbon bearing the hydroxyl group (C3) and the one bearing the amino group (C4) also have distinct chemical shifts that are influenced by the electronic effects of these substituents.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the molecular framework. COSY spectra reveal proton-proton coupling relationships, helping to connect adjacent protons in the structure. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 6.85 (s) | 138.2 |
| H-5 | 7.20 (s) | 145.5 |
| OH (on C3) | 5.50 (br s) | 130.8 |
| NH₂ (on C4) | 4.20 (br s) | 140.1 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of a this compound derivative is expected to show characteristic absorption bands. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group usually appear as two sharp bands in the 3300-3500 cm⁻¹ region. The C=C stretching vibrations of the furan ring are found in the 1550-1650 cm⁻¹ region, while the C-O stretching vibrations of the furan ring and the hydroxyl group appear in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations of the furan ring often give rise to strong Raman signals. This technique is particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.
Table 2: Key Vibrational Frequencies for this compound Derivatives
| Functional Group | IR Frequency (cm⁻¹) | Raman Signal |
| O-H Stretch (Hydroxyl) | 3450 (broad) | Weak |
| N-H Stretch (Amino) | 3350, 3280 (sharp) | Moderate |
| C=C Stretch (Furan Ring) | 1620 | Strong |
| C-O Stretch (Furan/Hydroxyl) | 1250, 1080 | Moderate |
Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The furan ring, being an aromatic system, and the presence of the amino and hydroxyl groups, which can act as auxochromes, give rise to characteristic UV-Vis absorption spectra. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are influenced by the solvent and the nature of any substituents on the furan ring. These studies can also shed light on the electronic effects of substituents on the furan core. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion. The fragmentation of this compound derivatives in the mass spectrometer can proceed through various pathways, including the loss of small neutral molecules like CO, HCN, or H₂O, providing clues about the connectivity of the atoms.
X-ray Crystallography for Precise Solid-State Structure Determination
While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. researchgate.netresearchgate.net For a crystalline derivative of this compound, a single-crystal X-ray diffraction study can provide precise bond lengths, bond angles, and torsional angles. This technique also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. Such studies are considered the gold standard for structural confirmation. academie-sciences.fr
Conformational Analysis and Stereochemical Characterization
The study of the preferred three-dimensional shape, or conformation, of this compound derivatives is important for understanding their reactivity and biological interactions. Computational methods, often in conjunction with experimental NMR data (e.g., Nuclear Overhauser Effect, NOE), can be used to predict the lowest energy conformations of the molecule. If chiral centers are present in the substituents, techniques like circular dichroism (CD) spectroscopy can be employed for stereochemical characterization.
Computational Chemistry and Theoretical Investigations of Aminofuranol Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. cam.ac.ukresearchgate.net It is particularly well-suited for investigating the properties of heterocyclic compounds like 4-Aminofuran-3-ol. researchgate.net
The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are used to predict its three-dimensional structure. researchgate.netnih.gov The optimization would reveal the planarity of the furan (B31954) ring and the specific orientations of the amino (-NH2) and hydroxyl (-OH) substituents.
The electronic structure analysis involves mapping the electron density distribution to understand charge localization. The amino and hydroxyl groups are known electron-donating groups, which would increase the electron density on the furan ring, particularly at the ortho and para positions relative to the amino group. This polarization is critical for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents illustrative data based on typical values for similar functional groups, as specific published data for this compound is unavailable.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C2=C3 | 1.37 Å |
| C4-C5 | 1.43 Å | |
| O1-C2 | 1.36 Å | |
| O1-C5 | 1.35 Å | |
| C3-O(H) | 1.35 Å | |
| C4-N(H2) | 1.38 Å | |
| Bond Angles | C5-O1-C2 | 106.5° |
| O1-C2=C3 | 111.0° | |
| C2=C3-C4 | 106.0° | |
| C3-C4-N | 128.5° | |
| C4-C3-O | 125.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sciforum.net For this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, making the molecule a good electron donor (nucleophile). The HOMO is likely to be localized over the furan ring and the nitrogen and oxygen atoms.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. sciforum.netsciencepub.net These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
A small HOMO-LUMO gap generally indicates high chemical reactivity. researchgate.net
Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound This table presents illustrative data, as specific published values for this compound are unavailable.
| Parameter | Value (eV) |
| EHOMO | -5.80 |
| ELUMO | -0.95 |
| HOMO-LUMO Gap (η) | 4.85 |
| Ionization Potential (I) | 5.80 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.38 |
| Chemical Hardness (η) | 2.43 |
| Chemical Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 2.35 |
The proximity of the hydroxyl group at position 3 and the amino group at position 4 on the furan ring allows for the potential formation of a stable intramolecular hydrogen bond (O-H···N). Computational studies are highly effective at identifying and quantifying such interactions. theaic.orgresearchgate.net The presence of a hydrogen bond is confirmed by a shortened H···N distance, specific bond angle arrangements, and a characteristic red-shift (lowering of frequency) in the O-H stretching vibration in the calculated infrared spectrum. researchgate.net The stabilization energy of this hydrogen bond can be calculated by comparing the energy of the hydrogen-bonded conformer with a non-bonded conformer.
Table 3: Hypothetical DFT Data for Intramolecular Hydrogen Bonding in this compound This table presents illustrative data comparing conformers, as specific published values are unavailable.
| Parameter | H-Bonded Conformer | Non-H-Bonded Conformer |
| Relative Energy (kcal/mol) | 0.00 | +4.5 |
| O-H···N Distance | 1.95 Å | 3.50 Å |
| O-H···N Angle | 145° | N/A |
| ν(O-H) Frequency (cm⁻¹) | 3450 (red-shifted) | 3650 (free O-H) |
DFT is a powerful tool for exploring the mechanisms of chemical reactions. acs.orgbenthamopenarchives.com By mapping the potential energy surface, chemists can identify the minimum energy path from reactants to products. This involves locating and calculating the energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states. researchgate.net
For this compound, one could investigate reactions like electrophilic aromatic substitution. The amino and hydroxyl groups would strongly activate the furan ring towards this reaction. DFT calculations could predict the most likely site of attack (regioselectivity) by comparing the activation energies for substitution at different positions. The energetic profile would show the relative energies of the reactants, the transition state for the electrophilic attack, the sigma-complex intermediate, and the final product, providing a complete kinetic and thermodynamic picture of the reaction. benthamopenarchives.com
High-Level Quantum Chemical Calculations for Thermochemical Properties
While DFT is excellent for geometries and relative energies, highly accurate thermochemical data, such as standard enthalpies of formation (ΔfH°), require more rigorous methods. publish.csiro.aunih.gov High-level composite methods like Weizmann-n (e.g., W1X-1) or Gaussian-n (e.g., G4(MP2)) theories are designed to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). publish.csiro.auscispace.com These methods systematically combine calculations at different levels of theory and with different basis sets to approximate the exact solution of the Schrödinger equation, including corrections for core-valence, relativistic, and other effects. scispace.com Applying such methods to this compound would yield a benchmark value for its enthalpy of formation.
Table 4: Hypothetical Thermochemical Data for this compound This table presents illustrative data based on high-level calculations for similar molecules, as specific published values are unavailable.
| Property | Method | Predicted Value |
| Enthalpy of Atomization at 0 K | G4(MP2) | 1150.5 kcal/mol |
| Enthalpy of Formation at 298 K | G4(MP2) | -45.2 kcal/mol |
| Entropy at 298 K (S°) | G4(MP2) | 75.8 cal/mol·K |
| Heat Capacity at 298 K (Cv) | G4(MP2) | 28.3 cal/mol·K |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations explore the full conformational landscape of a molecule by simulating its movement over time. acs.orgoup.com MD simulations typically use classical force fields, though the parameters for these force fields can be derived from or validated by quantum mechanical calculations. mdpi.com
For this compound, an MD simulation in a solvent would reveal the dynamic behavior of the molecule, including the flexibility of the substituents and the lifetime of the intramolecular hydrogen bond. mdpi.com By analyzing the trajectory of the simulation, one can generate a statistical map of all accessible conformations and their relative populations, providing a more complete understanding of the molecule's behavior in a realistic environment than static calculations alone can offer. acs.orgoup.com
In Silico Modeling for Reaction Mechanism Prediction
Computational chemistry offers powerful tools to elucidate the reaction mechanisms of complex organic molecules, such as aminofuranol systems. While specific studies on this compound are not prevalent in the current body of literature, the methodologies and findings from closely related aminofuran and hydroxypyran systems provide a robust framework for predicting its chemical behavior. In silico modeling, particularly using Density Functional Theory (DFT), is a cornerstone of these investigations, enabling the exploration of reaction pathways, transition states, and the thermodynamic and kinetic parameters that govern them. researchgate.netnih.gov
One of the most pertinent reaction mechanisms for this compound that can be investigated computationally is tautomerism. The presence of both an amino group and a hydroxyl group attached to the furan ring suggests the possibility of several tautomeric forms. acs.org Computational models can predict the relative stabilities of these tautomers by calculating their ground-state energies. For instance, keto-enol and imine-enamine tautomerization pathways can be mapped out, and the associated energy barriers for these transformations can be determined. A study on the tautomerization of aminoxanthones, which involves an iminolactone-aminofuran tautomerization step, revealed through DFT calculations that such processes can be the rate-determining step in a reaction sequence and are often influenced by the presence of solvent molecules. nih.gov
The general approach for predicting reaction mechanisms for a molecule like this compound would involve the following steps:
Identification of Potential Reaction Pathways: This includes considering proton transfer, ring-opening, oxidation, and cycloaddition reactions. nih.govnih.gov
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.
Transition State Searching: Algorithms are used to locate the transition state structures connecting reactants and products.
Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and provide thermodynamic data like Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming the connection.
For example, in the context of cycloaddition reactions, a known reaction type for furans, computational studies on substituted furans have shown that the electronic nature of substituents significantly influences the reactivity and the energy barriers of the Diels-Alder reaction. nih.gov Similar in silico analysis for this compound would be invaluable in predicting its utility in synthetic chemistry.
Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT study on the tautomerism of this compound, based on findings for analogous systems.
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| This compound (enol-amine) | 0.00 | 3.5 |
| 4-Iminotetrahydrofuran-3-one | +5.7 | 5.2 |
| 4-Aminofuran-3(2H)-one (keto) | +12.3 | 6.8 |
This table is illustrative and based on general principles of tautomer stability in related heterocyclic systems.
Spectroscopic Property Predictions through Computational Models
Computational models are not only pivotal for predicting reactivity but also for forecasting the spectroscopic properties of molecules like this compound. These predictions are crucial for identifying and characterizing the compound in experimental settings. DFT and time-dependent DFT (TD-DFT) are the methods of choice for simulating various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govsapub.org
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. acs.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, can provide theoretical chemical shifts that show good correlation with experimental data. nih.govresearchgate.net For this compound, computational analysis would predict the chemical shifts for the protons and carbons of the furan ring and the substituents. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the amino and hydroxyl groups. Discrepancies between predicted and experimental spectra can often point to specific conformational or solvent effects.
Vibrational (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. mdpi.com These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as O-H stretching, N-H stretching, C=C stretching of the furan ring, and C-O and C-N stretching. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. mdpi.com
Electronic (UV-Vis) Spectroscopy: TD-DFT is the primary tool for predicting electronic absorption spectra. sapub.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict transitions in the UV region, with the position of the maximum absorption wavelength (λmax) being influenced by the electron-donating amino and hydroxyl groups, which can engage in π-conjugation with the furan ring. The solvent environment can also be modeled to predict solvatochromic shifts. sapub.org
An illustrative table of predicted spectroscopic data for this compound is presented below, based on computational studies of similar aminofuran derivatives. researchgate.net
| Spectroscopic Data | Predicted Value |
| ¹³C NMR (ppm, relative to TMS) | C2: ~140, C3: ~125, C4: ~110, C5: ~150 |
| ¹H NMR (ppm, relative to TMS) | H2: ~6.5, H5: ~7.0, OH: ~5.0, NH₂: ~3.5 |
| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3400, N-H stretch: ~3300, C=C stretch (ring): ~1580, C-O stretch: ~1250 |
| UV-Vis (λmax in nm, in a polar solvent) | ~265 |
This table is illustrative and provides expected ranges for spectroscopic data based on computational studies of analogous furan derivatives.
Synthetic Utility and Broader Applications in Chemical Synthesis
A Pivotal Intermediate in the Construction of Complex Molecular Architectures
The strategic placement of an amino group and a hydroxyl group on the furan (B31954) ring makes 4-Aminofuran-3-ol a highly sought-after synthon for the elaboration of more complex molecular frameworks. These functional groups serve as versatile handles for a variety of chemical transformations, enabling the construction of fused heterocyclic systems with significant biological and material properties.
Crafting Annulated Furan Systems: Furo[2,3-b]pyridines and Furo[2,3-d]pyrimidines
The synthesis of fused heterocyclic systems is a central theme in organic chemistry, driven by the diverse pharmacological activities exhibited by these scaffolds. This compound and its derivatives have emerged as key precursors in the synthesis of annulated furan systems, most notably furo[2,3-b]pyridines and furo[2,3-d]pyrimidines.
Furo[2,3-b]pyridines: The furo[2,3-b]pyridine core is a prominent feature in numerous biologically active compounds. The synthesis of this scaffold often relies on the strategic use of functionalized furan precursors. While direct examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-aminofurans provides a clear blueprint for its potential application. For instance, studies have shown that 2-aminofurans, which can be generated in situ from the reduction of corresponding nitrofurans, react with electrophilic reagents at the 5-position. If the 5-position is blocked, the reaction occurs at the 3-position, and subsequent thermal cyclization of the resulting intermediate can lead to the formation of furo[2,3-b]pyridine derivatives researchgate.net. This reactivity pattern suggests that a suitably protected this compound could undergo a similar reaction sequence. For example, condensation of the amino group with a 1,3-dicarbonyl compound or a related synthon, followed by an intramolecular cyclization and dehydration, would furnish the desired furo[2,3-b]pyridine core. The hydroxyl group at the 3-position could be strategically employed to modulate reactivity or be incorporated into the final target structure.
Furo[2,3-d]pyrimidines: The furo[2,3-d]pyrimidine scaffold is another critical heterocyclic system found in a variety of therapeutic agents. The synthesis of these compounds often involves the construction of the pyrimidine ring onto a pre-existing furan core. Aminofuran derivatives are ideal starting materials for this purpose. Research has demonstrated the successful synthesis of furo[2,3-d]pyrimidin-4(3H)-one derivatives starting from 2-amino-4,5-diphenylfuran-3-carbonitrile frontiersin.org. This precursor, bearing an amino group and a cyano group, undergoes cyclization with various reagents to form the fused pyrimidine ring. By analogy, this compound, with its amino group, represents a prime candidate for similar transformations. The amino group can react with a variety of reagents, such as isocyanates, isothiocyanates, or formamide, to initiate the formation of the pyrimidine ring. The adjacent hydroxyl group could participate in the cyclization process or be used as a handle for further functionalization.
A general synthetic approach to furo[2,3-d]pyrimidines from aminofuran precursors is outlined in the table below:
| Starting Aminofuran Derivative | Reagent for Pyrimidine Ring Formation | Resulting Furo[2,3-d]pyrimidine Derivative |
| 2-Amino-3-cyanofuran | Formamide | Furo[2,3-d]pyrimidin-4-amine |
| 2-Amino-3-ethoxycarbonylfuran | Urea | Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| 2-Amino-3-cyanofuran | Isothiocyanate | 2-Thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4-amine |
This table illustrates the versatility of aminofurans in constructing the furo[2,3-d]pyrimidine scaffold, highlighting the potential of this compound in similar synthetic strategies.
A Gateway to Diverse Heterocyclic Scaffolds
Beyond the synthesis of annulated furans, the unique reactivity of this compound makes it a valuable precursor for a wide range of other heterocyclic systems. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of cyclization strategies, leading to the formation of diverse five- and six-membered heterocyclic rings.
For example, the amino and hydroxyl groups can participate in condensation reactions with bifunctional reagents to construct novel heterocyclic frameworks. Reaction with α-haloketones could lead to the formation of furo-oxazines or furo-pyrazines, depending on the reaction conditions and the nature of the substituents. Furthermore, the furan ring itself can participate in cycloaddition reactions, serving as a diene or a dienophile, to construct more complex polycyclic systems. The amino and hydroxyl groups can act as directing groups in these transformations, controlling the regioselectivity and stereoselectivity of the cycloaddition.
A Versatile Building Block in Catalytic and Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. The ability to bring together three or more reactants in a one-pot reaction to generate a single product with high efficiency and diversity is a hallmark of MCRs. This compound, with its multiple reactive sites, is an ideal candidate for participation in such reactions.
The amino group of this compound can react with an aldehyde or ketone to form an imine in situ, which can then be trapped by a nucleophile, such as an isocyanide, in a Passerini or Ugi-type reaction. The hydroxyl group can also participate in these reactions, leading to the formation of highly functionalized and complex heterocyclic products. For instance, a three-component reaction between this compound, an aldehyde, and an isocyanide could potentially yield a diverse library of substituted furopyridines or other related heterocycles.
The development of novel catalytic systems has further expanded the scope of reactions involving furan derivatives. While specific catalytic transformations of this compound are not widely reported, the broader field of furan chemistry offers insights into its potential. For example, transition metal-catalyzed cross-coupling reactions could be employed to functionalize the furan ring of a protected this compound derivative, introducing aryl, alkyl, or other functional groups. Furthermore, catalytic annulation reactions could be developed to construct fused ring systems in a more efficient and controlled manner.
Advancing the Frontiers of Organic Chemistry Methodologies
The utility of this compound extends beyond its role as a synthetic intermediate. Its unique properties and reactivity have also contributed to the development of new and improved synthetic methods, pushing the boundaries of efficiency, sustainability, and catalytic innovation in organic chemistry.
Paving the Way for Efficient and Sustainable Synthetic Protocols
The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic methodologies. The use of bio-based starting materials and the development of atom-economical reactions are central tenets of this philosophy. Furan derivatives, often derivable from biomass, are considered key platform molecules in the transition to a more sustainable chemical industry.
This compound, as a functionalized furan, fits well within this paradigm. The development of synthetic routes to this compound from renewable resources would further enhance its green credentials. Moreover, its application in multicomponent reactions, as discussed earlier, is inherently atom-economical, as multiple bonds are formed in a single step with minimal waste generation. The development of catalytic, solvent-free, or aqueous-based reactions involving this compound would represent a significant step towards more sustainable synthetic protocols for the production of valuable heterocyclic compounds.
The following table summarizes some key green chemistry metrics and how they apply to the synthesis of heterocycles using this compound as a building block:
| Green Chemistry Principle | Application in this compound Chemistry |
| Atom Economy | High atom economy in multicomponent reactions and cycloaddition reactions. |
| Use of Renewable Feedstocks | Potential for synthesis from biomass-derived furan precursors. |
| Catalysis | Development of catalytic transformations to reduce the need for stoichiometric reagents. |
| Design for Energy Efficiency | Potential for reactions to be carried out at ambient temperature and pressure. |
| Safer Solvents and Auxiliaries | Exploration of aqueous or solvent-free reaction conditions. |
Driving the Exploration of Novel Catalytic Systems for Furanol Transformations
The transformation of furanols and their derivatives into valuable chemicals and materials is an active area of research. The development of novel catalytic systems that can selectively activate and transform the furan ring and its substituents is crucial for unlocking the full potential of these compounds.
The presence of both an amino and a hydroxyl group in this compound presents unique challenges and opportunities for catalysis. The development of catalysts that can selectively functionalize one group in the presence of the other would be highly valuable. For example, a catalyst that could facilitate the selective O-alkylation or O-acylation of the hydroxyl group without affecting the amino group would open up new avenues for the synthesis of diverse derivatives.
Furthermore, the exploration of catalytic systems for the ring-opening and rearrangement of this compound could lead to the synthesis of novel acyclic and heterocyclic compounds that are not easily accessible through other means. The furan ring can be viewed as a masked 1,4-dicarbonyl compound, and its catalytic transformation could provide access to a wide range of valuable building blocks.
Due to the absence of specific scientific literature and research data for the chemical compound “this compound,” it is not possible to generate an article that adheres to the provided detailed outline. Extensive searches for this specific molecule did not yield information regarding its synthetic utility, broader applications in chemical synthesis, or specific research applications in chemical engineering and materials science, including corrosion inhibition studies and thermochemical data for predictive model development.
The available research focuses on furan derivatives in a broader context, without specific mention of this compound. Therefore, the requested detailed analysis and data tables for this particular compound cannot be provided.
Future Perspectives and Emerging Research Directions for Aminofuranol Compounds
Advancements in Asymmetric Synthesis and Stereocontrol of Chiral Aminofuranols
The precise control of stereochemistry is fundamental to unlocking the full potential of chiral aminofuranols, as the three-dimensional arrangement of atoms dictates their biological activity and material properties. Future research will concentrate on developing more efficient and selective methods for asymmetric synthesis.
Key research directions include:
Organocatalysis: The use of small chiral organic molecules as catalysts is a rapidly growing field. Future work will likely involve the design of novel amine-based catalysts for the enantioselective functionalization of furan (B31954) rings and the stereocontrolled introduction of amino and hydroxyl groups. This approach avoids the use of metal catalysts, aligning with the principles of green chemistry.
Transition-Metal Catalysis: Developing new chiral ligands for transition metals like copper, palladium, and rhodium will remain a priority. These catalytic systems are expected to enable a broader range of asymmetric transformations, including C-H functionalization and cycloaddition reactions, to construct the chiral aminofuranol core with high enantioselectivity. researchgate.net Methodologies developed for the synthesis of other chiral γ-amino alcohols may be adapted for aminofuranol derivatives. researchgate.net
Biocatalysis: The use of enzymes (e.g., transaminases, hydrolases) offers a highly selective and environmentally benign route to chiral molecules. Future research will likely focus on enzyme screening and protein engineering to develop biocatalysts capable of producing specific aminofuranol stereoisomers with near-perfect enantiomeric excess.
A significant challenge lies in the stereocontrolled formation of molecules with quaternary chiral centers, which are common in complex natural products. nih.gov Methodologies involving sigmatropic rearrangements have shown promise for creating such complex stereocenters and could be adapted for the synthesis of advanced aminofuranol derivatives. nih.gov
Table 1: Comparison of Potential Asymmetric Synthesis Strategies for Chiral Aminofuranols
| Strategy | Potential Advantages | Potential Challenges |
| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Catalyst loading can be high; substrate scope may be limited. |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, well-established methods. | Metal contamination in products, cost of precious metals, ligand synthesis. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, limited substrate scope, need for specialized equipment. |
Integration of Flow Chemistry and Automated Synthesis for Scalable Production
To move aminofuranol compounds from laboratory curiosities to readily available building blocks, scalable and efficient production methods are essential. The integration of flow chemistry and automated synthesis platforms presents a transformative approach to address this need.
Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater reproducibility. uc.ptmdpi.com For the synthesis of heterocyclic compounds like furans, which can involve unstable intermediates or harsh reagents, flow platforms provide a safer and more controlled environment. researchgate.netnih.gov
Automated synthesis systems, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions. acs.orgyoutube.com These platforms can systematically vary parameters such as temperature, residence time, and reagent concentration to rapidly identify optimal production protocols. researchgate.net The use of cartridge-based reagent systems can further simplify the process, making complex multi-step syntheses more accessible and reproducible. youtube.com By telescoping multiple reaction steps without isolating intermediates, sequential flow processes can significantly increase efficiency and reduce waste. uc.pt
Future research will focus on developing dedicated flow platforms for the multi-step synthesis of 4-Aminofuran-3-ol and its derivatives. This will involve designing stable catalysts suitable for continuous operation and integrating in-line purification and analysis techniques to ensure high product purity. acs.org The successful implementation of these technologies will be crucial for producing aminofuranol compounds in the quantities required for industrial and pharmaceutical applications.
Rational Design and Development of Novel Catalytic Systems for Furanol Transformations
The furan ring is a versatile platform chemical, often derived from renewable biomass, that can be converted into a wide array of valuable products. mdpi.comresearchgate.net The development of novel catalytic systems is central to unlocking the full synthetic potential of furanols, including this compound. Rational catalyst design, guided by a deep understanding of reaction mechanisms, will be a key driver of innovation.
Future research will likely explore several classes of catalysts:
Heterogeneous Catalysts: Solid catalysts such as zeolites, polyoxometalates, and non-noble metals supported on carbon or metal oxides offer advantages in terms of reusability and ease of separation. frontiersin.org Research will focus on tailoring the acidic and basic properties of these materials to control the selectivity of furanol transformations, such as hydrogenation, oxidation, and ring-opening reactions. frontiersin.orgmdpi.com A significant challenge remains the prevention of catalyst deactivation due to leaching or coking. frontiersin.org
Homogeneous Catalysts: While separation can be more challenging, homogeneous catalysts often provide higher activity and selectivity. Efforts will focus on developing catalysts that can functionalize the furan core's C-H bonds, which are traditionally unreactive, under mild conditions. researchgate.net This would allow for the direct installation of new functional groups onto the aminofuranol scaffold without the need for pre-functionalized starting materials.
Nature-Sourced Catalysts: Inspired by biological processes, researchers are exploring the use of cheap, abundant, and environmentally benign catalysts, such as metal oxides (e.g., MgO) or biopolymers (e.g., chitosan), for furan transformations in aqueous media. mdpi.com
Computational chemistry will play an increasingly important role in the rational design of these catalysts. By modeling substrate-catalyst interactions and reaction pathways, researchers can predict catalytic performance and guide the synthesis of more effective and selective catalysts for desired furanol transformations.
Table 2: Emerging Catalytic Systems for Furanol Transformations
| Catalyst Type | Key Features | Research Focus |
| Zeolites | Crystalline aluminosilicates with defined pore structures and tunable acidity. frontiersin.org | Enhancing stability and controlling selectivity in biomass conversion. |
| Non-Noble Metals (e.g., Ni, Cu, Co) | Lower cost alternative to precious metals like Pd and Pt. frontiersin.org | Improving activity and preventing metal leaching under acidic conditions. |
| Polyoxometalates (POMs) | Metal-oxygen clusters with strong Brønsted and Lewis acidity. | Creating temperature-responsive catalysts for homogeneous reaction and easy separation. |
| Organometallic Complexes | Transition metals with tailored organic ligands for C-H functionalization. researchgate.net | Activating unreactive C-H bonds under mild conditions for late-stage functionalization. |
Interdisciplinary Research with Emerging Fields in Chemical Science
The future impact of this compound and related compounds will be significantly amplified through collaborations with other scientific disciplines. The unique structural and electronic properties of the aminofuranol scaffold make it an attractive building block for a variety of applications.
Materials Science: Furan-based polymers are a promising class of materials derived from renewable resources. researchgate.net The amino and hydroxyl groups of aminofuranols provide reactive handles for creating novel polyesters, polyamides, and polyurethanes. Interdisciplinary research could lead to the development of advanced materials with tailored properties, such as self-healing polymers or functional hydrogels. The ability of the furan ring to participate in reversible Diels-Alder reactions is particularly attractive for creating dynamic and recyclable materials. researchgate.net
Chemical Biology and Medicinal Chemistry: Five-membered aromatic heterocycles, including furans, are prevalent scaffolds in drug discovery. nih.gov Collaboration between synthetic chemists and biologists will be essential to explore the potential of aminofuranols as novel therapeutic agents or as probes for studying biological processes. For example, furan-based cross-linking strategies have been developed to study nucleic acid and protein interactions, and similar approaches could be adapted using aminofuranol derivatives. rsc.org
Sustainable Chemistry: As a derivative of biomass, furan chemistry is central to the development of biorefineries that convert renewable resources into valuable chemicals. mdpi.com Interdisciplinary research involving chemists, engineers, and economists will be necessary to develop integrated and economically viable processes for producing and utilizing aminofuranol compounds as part of a sustainable chemical industry.
By fostering these interdisciplinary collaborations, the scientific community can fully exploit the potential of aminofuranol compounds, driving innovation from fundamental synthesis to real-world applications in health, materials, and sustainability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 4-Aminofuran-3-ol, and how do reaction conditions influence yield and purity?
- Methodology : this compound synthesis typically involves reductive amination of furan derivatives or functionalization of pre-existing amino-furan scaffolds. For example, fluorinated analogs (e.g., fluorophenyl-substituted amino alcohols) are synthesized via nucleophilic substitution or catalytic hydrogenation under inert atmospheres . Reaction optimization should include pH control (e.g., buffered conditions for amino group stability) and temperature modulation (e.g., 50–80°C for improved kinetics). Purity can be enhanced via column chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane gradients) .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for hydroxyl/amine proton coupling), high-resolution mass spectrometry (HRMS for molecular formula confirmation), and X-ray crystallography (if crystalline derivatives are obtainable). For stereochemical analysis, circular dichroism (CD) or chiral HPLC with amylose-based columns can resolve enantiomers . Fluorinated analogs may require ¹⁹F NMR for substituent tracking .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodology : The compound’s hydroxyl and amino groups make it hygroscopic and prone to oxidation. Store at –20°C under nitrogen or argon, with desiccants (e.g., silica gel). Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) coupled with HPLC monitoring are recommended to establish shelf-life .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biochemical pathways?
- Methodology : Isotopic labeling (e.g., ¹⁵N for amino group tracking) and kinetic isotope effect (KIE) experiments can probe reaction mechanisms. Computational modeling (DFT for transition-state analysis) paired with in situ IR/Raman spectroscopy provides insights into intermediate formation . For biological interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?
- Methodology : Cross-validate experimental data with multiple techniques (e.g., NOESY for spatial proximity vs. DFT-optimized structures). For conflicting results, revisit synthetic routes to rule out impurities (e.g., diastereomer formation) or solvent effects on chemical shifts . Contradictions in biological activity data may require dose-response reassessment or orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can researchers design experiments to evaluate the compound’s reactivity in multicomponent or tandem reactions?
- Methodology : Use design of experiments (DoE) frameworks to test variables (e.g., solvent polarity, catalyst loading). For example, fluorinated amino alcohols participate in 1,3-dipolar cycloadditions; reaction progress can be monitored via LC-MS or inline FTIR . Pair with cheminformatics tools (e.g., MolFinder’s similarity search) to predict reactivity based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
